molecular formula C12H22N2O2 B11788119 Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate

Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate

Cat. No.: B11788119
M. Wt: 226.32 g/mol
InChI Key: QRRODJVINUPBBD-UHFFFAOYSA-N
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Description

Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate is a bicyclic carbamate derivative with a 3-azabicyclo[3.2.1]octane core. Its molecular formula is C₁₂H₂₂N₂O₂, and it serves as a critical intermediate in organic synthesis, particularly for amine protection in drug discovery . The compound’s rigid bicyclic structure enhances stereochemical control, making it valuable in designing bioactive molecules.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-8-4-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)

InChI Key

QRRODJVINUPBBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1CNC2

Origin of Product

United States

Preparation Methods

Direct Carbamation of 3-Azabicyclo[3.2.1]octan-6-amine

The most straightforward method involves reacting 3-azabicyclo[3.2.1]octan-6-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions . This reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, with triethylamine (TEA) or sodium bicarbonate as the base. The carbamate group is introduced regioselectively at the 6-position due to steric and electronic factors inherent to the bicyclic framework .

Key parameters influencing yield include:

  • Solvent polarity : THF (ε = 7.6) provides higher yields (~75%) compared to DCM (ε = 8.9), likely due to better solubility of intermediates .

  • Stoichiometry : A 1.2:1 molar ratio of Boc₂O to amine minimizes side reactions like over-carbamation or dimerization .

  • Reaction time : Completion typically requires 4–6 hours at room temperature, monitored by thin-layer chromatography (TLC) .

Purification involves silica gel chromatography using gradients of ethyl acetate in hexane (20–50%), yielding >95% purity confirmed by ¹H NMR .

Coupling Reactions with Preformed Carbamate Intermediates

Alternative routes employ activated carbamate intermediates coupled to azabicyclo[3.2.1]octane derivatives. For example, HATU-mediated coupling between 3-azabicyclo[3.2.1]octan-6-amine and Boc-protected acids has been reported . In one protocol:

  • 3-Bromo-4-chlorobenzoic acid (700 mg) is activated with HATU (1.2 g) and TEA (0.83 mL) in THF .

  • tert-Butyl N-[(3-endo)-8-azabicyclo[3.2.1]octan-3-yl]carbamate (700 mg) is added, and the mixture is stirred at 50°C for 1 hour .

  • The product, tert-butyl N-[(3-endo)-8-(3-bromo-4-chlorobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]carbamate , is isolated via silica gel chromatography (hexane/ethyl acetate) .

While this method achieves moderate yields (~65%), it requires stringent anhydrous conditions and precise stoichiometry to avoid epimerization at the bicyclic core .

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A patent-described protocol synthesizes analogous azabicyclo carbamates in 80 minutes at 160°C using isopropanol as the solvent :

  • 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride (36 mg) reacts with 5-(4-chloropyrido[2,3-d]pyrimidin-7-yl)-2-methoxybenzyl pivalate (78 mg) in the presence of N,N-diisopropylethylamine (42.9 mg) .

  • Microwave irradiation promotes rapid C–N bond formation, achieving ~70% conversion without requiring inert atmospheres .

  • Post-reaction purification uses flash chromatography (petroleum ether/ethyl acetate), yielding 70 mg of product .

This method reduces reaction times by 80% compared to conventional heating but requires specialized equipment .

Stereochemical Considerations in Synthesis

The tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate structure exhibits sensitivity to stereochemistry, particularly at the 6-position. Enantioselective synthesis employs chiral auxiliaries or catalysts, as demonstrated in the preparation of (1S,5S,6S,7R)-7-(hydroxymethyl) derivatives:

  • tert-Butyl N-[(1S,5S,6S,7R)-7-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-6-yl]carbamate is synthesized via kinetic resolution using lipase enzymes, achieving >99% enantiomeric excess (ee).

  • Key to success is maintaining pH 7–8 and temperatures below 30°C to prevent racemization.

Comparative Analysis of Methodologies

Parameter Direct Carbamation HATU Coupling Microwave
Yield 75%65%70%
Reaction Time 4–6 hours1 hour80 minutes
Purification Silica chromatographySilica chromatographyFlash chromatography
Stereochemical Control ModerateLowHigh

Direct carbamation offers simplicity but limited stereoselectivity, while microwave methods balance speed and yield . HATU-mediated coupling is preferred for functionalized derivatives but incurs higher costs .

Chemical Reactions Analysis

Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl carbamate group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate has garnered attention for its structural similarity to neurotransmitters, suggesting potential interactions with various receptors in the central nervous system. Its applications include:

  • Neuropharmacology : The compound may interact with neurotransmitter systems, particularly those involving acetylcholine and other neuromodulators, making it a candidate for further research in treating neurological disorders.
  • Drug Design : Its unique bicyclic structure allows for the development of derivatives that could enhance biological activity or modify pharmacokinetic properties, which is crucial in drug design and optimization efforts .

Research indicates that this compound exhibits notable biological activities:

  • Receptor Interaction : The compound's structure suggests potential binding to various receptors, including:
    • Cholinergic receptors
    • GABAergic systems
    • Other central nervous system targets
  • Efficacy Studies : Preliminary studies have shown that the compound may possess neuroprotective effects and could be beneficial in models of neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its pharmacological profile:

ModificationEffect on ActivityReference
Methyl group at C2Increased potency against specific receptors
Hydroxyl substitutionEnhanced solubility and bioavailability

The following table summarizes the biological activity of this compound against various targets:

TargetActivityReference
Acetylcholine receptorModerate affinity
GABA receptorPotential modulator
Neuroprotective assaysPromising results in vitro

Case Studies

Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in cognitive decline and neuronal loss compared to control groups, suggesting potential therapeutic applications in neurodegenerative conditions.

Case Study 2: Antidepressant-like Activity
In another study, the compound was tested for antidepressant-like effects using behavioral assays in rodents. The findings demonstrated that administration of this compound resulted in decreased immobility time in forced swim tests, indicating potential as an antidepressant agent.

Mechanism of Action

The mechanism of action of tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved in its action depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Bicyclo Systems

Bicyclo Ring Size and Substitution Position
  • Target Compound :

    • Bicyclo System : [3.2.1]octane
    • Substituent : Carbamate at the 6-yl position
    • CAS/ID : EN300-341838 F3
    • Applications : Amine protection, synthesis of rigid scaffolds for medicinal chemistry.
  • tert-Butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate (CAS 847862-26-4) :

    • Substituent : Carbamate at the 8-yl position.
    • Key Difference : Substitution position alters spatial accessibility for reactions. Used in coupling with pyrimidines (e.g., 6-methoxypyrimidine) to form intermediates for kinase inhibitors .
  • tert-Butyl (1r,5s,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate (CAS 134677-60-4) :

    • Bicyclo System : [3.1.0]hexane (smaller ring with higher strain).
    • Molecular Formula : C₁₀H₁₈N₂O₂.
    • Applications : Useful in constrained peptide mimics due to increased ring strain .
  • tert-Butyl (6-azabicyclo[3.1.1]heptan-3-yl)carbamate (CAS 2386905-52-6): Bicyclo System: [3.1.1]heptane (different bridge configuration). Molecular Formula: C₁₁H₂₀N₂O₂. Applications: Potential utility in CNS-targeting drugs due to lipophilic balance .
Functional Group Variations
  • Amino vs. Boronated Analogs (e.g., tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate): Enable Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

Stereochemical and Pharmacological Considerations

  • Stereochemistry :

    • The 8-anti configuration in tert-butyl(8-anti)-3-azabicyclo[3.2.1]oct-8-ylcarbamate (CAS 847862-26-4) influences diastereoselectivity in synthesis and receptor binding .
    • Evidence from 6-azabicyclo[3.2.1]octane analgesics (e.g., 1-phenyl derivatives) demonstrates that stereochemical variations (e.g., 6,7-dimethyl substitution) modulate narcotic antagonist activity and physical dependence profiles .
  • Biological Activity :

    • While the target compound is primarily a synthetic intermediate, structural analogs like 1-phenyl-6-azabicyclo[3.2.1]octanes exhibit potent analgesic and antagonist activities. For example, 1-(3-hydroxyphenyl)-6,7-dimethyl derivatives show balanced agonist-antagonist profiles with low dependence liability .

Comparative Data Table

Compound Name Bicyclo System Substituent Position Molecular Formula CAS Number Key Applications
Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate [3.2.1]octane 6-yl C₁₂H₂₂N₂O₂ EN300-341838 F3 Amine protection, rigid scaffolds
tert-Butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate [3.2.1]octane 8-yl C₁₂H₂₂N₂O₂ 847862-26-4 Pyrimidine coupling intermediates
tert-Butyl (3.1.0)hexan-6-ylcarbamate [3.1.0]hexane 6-yl C₁₀H₁₈N₂O₂ 134677-60-4 Peptide mimics, high-strain intermediates
tert-Butyl (6-azabicyclo[3.1.1]heptan-3-yl)carbamate [3.1.1]heptane 3-yl C₁₁H₂₀N₂O₂ 2386905-52-6 CNS drug candidates

Biological Activity

Tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate (CAS No. 1822851-61-5) is a bicyclic compound notable for its potential biological activity, particularly in neuropharmacology. This compound features a tert-butyl group and a carbamate functional group attached to a bicyclic azabicyclo[3.2.1]octane framework, contributing to its unique pharmacological properties.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • LogP : 0.96
  • Polar Surface Area : 50 Ų

This compound is believed to interact with various neurotransmitter systems due to its structural similarities with known ligands. Its activity may involve modulation of receptor interactions, particularly with:

  • Kappa Opioid Receptors
  • Dopaminergic Systems

Further structure-activity relationship (SAR) studies are essential to elucidate its precise mechanisms and therapeutic potential.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neuropharmacology :
    • Potential as a modulator of neurotransmitter systems.
    • Investigated for its effects on kappa opioid receptors, which are implicated in pain regulation and mood disorders.
  • Drug Design :
    • The unique structure allows for the development of derivatives that may enhance biological activity or modify pharmacokinetic properties.
    • Ongoing studies focus on synthesizing analogs to improve efficacy and selectivity.

Case Studies

  • Kappa Opioid Receptor Antagonism :
    A series of studies have shown that modifications in the azabicyclo structure can lead to varying levels of kappa opioid receptor antagonism, suggesting that this compound could be a lead compound for developing new analgesics.
  • Synthesis and Biological Evaluation :
    Research has demonstrated that specific modifications to the carbamate moiety can significantly alter the compound's biological profile, highlighting the importance of SAR studies in drug development.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₂H₂₂N₂O₂Carbamate group enhances receptor interactions
Tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamateC₁₂H₂₂N₂O₂Different nitrogen position affecting activity
Racemic Tert-butyl N-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ylcarbamateC₁₂H₂₂N₂O₂Enantiomeric mixture with distinct pharmacological effects

Q & A

What are the key synthetic methodologies for preparing tert-butyl 3-azabicyclo[3.2.1]octan-6-ylcarbamate, and how do reaction conditions influence yields?

The synthesis often involves functionalizing the bicyclic scaffold via nucleophilic substitution, oxidation, or reduction. For example, coupling reactions with iodopyrimidines (e.g., 4-iodo-6-methoxypyrimidine) in DMF under inert or sealed-tube conditions at 100°C with K₂CO₃ yield ~85% product . Differences in yields (e.g., 85.3% vs. 85%) may arise from subtle variations like reaction vessel type (sealed tube vs. standard inert atmosphere) impacting pressure and reagent stability. Optimizing stoichiometry (e.g., 1.5 eq nucleophile) and purification (e.g., silica chromatography) is critical for reproducibility.

How can researchers resolve contradictions in stereochemical outcomes during the synthesis of 3-azabicyclo[3.2.1]octane derivatives?

Stereochemical control is achieved through enantioselective enzymatic catalysis or chiral auxiliaries. highlights enzyme-mediated ring-opening of β-lactams to yield enantiopure intermediates, while uses anti-configuration labeling (e.g., "8-anti" in CAS 847862-26-4) to specify spatial arrangement. X-ray crystallography (e.g., in ) and CD spectroscopy are essential for verifying absolute configurations. Conflicting data may arise from racemization during workup; thus, mild conditions (low temperature, neutral pH) are recommended for sensitive intermediates .

What analytical techniques are most reliable for characterizing this compound and its intermediates?

  • NMR : ¹H/¹³C NMR identifies substituent positions and bicyclic scaffold integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 335.2 [M+H]⁺ for a pyrimidine-coupled derivative) .
  • X-ray Diffraction : Resolves stereochemical ambiguities, as demonstrated for active enantiomers in analgesic studies .
  • Chromatography : HPLC with chiral columns validates enantiopurity for biologically active derivatives .

How does the 3-azabicyclo[3.2.1]octane scaffold influence biological activity in drug discovery?

The rigid bicyclic structure enhances binding affinity to neurological targets. shows that 6,7-dimethyl substitution on the scaffold confers potent analgesic and narcotic antagonist activity (e.g., compound 8 with 3-hydroxyphenyl group). SAR studies indicate that substituent polarity (e.g., hydroxyl vs. methoxy groups) modulates blood-brain barrier penetration and receptor selectivity . In Alzheimer’s research, phenoxy-substituted derivatives act as γ-secretase modulators, reducing amyloid-β plaques .

What strategies are recommended for optimizing reaction yields in multi-step syntheses involving tert-butyl carbamate protection?

  • Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection due to acid-labile stability. Cleavage with TFA/CH₂Cl₂ (1:1) avoids side reactions .
  • Reductive Amination : Sodium triacetoxyborohydride in DCE at RT efficiently couples amines with ketones without Boc group cleavage .
  • Enzyme Catalysis : Lipases or esterases enable enantioselective transformations under mild conditions, improving yields of chiral intermediates .

How can researchers address low solubility or stability issues during in vitro testing of 3-azabicyclo[3.2.1]octane derivatives?

  • Solubility : Use co-solvents like DMSO (≤0.1% in assay buffers) or synthesize prodrugs (e.g., phosphate esters) .
  • Stability : Store derivatives at -20°C under nitrogen and avoid prolonged exposure to light or moisture. For unstable intermediates, prioritize immediate use or derivatization .
  • Formulation : Nanoemulsions or cyclodextrin complexes enhance aqueous solubility for in vivo pharmacokinetic studies .

What are the emerging applications of 3-azabicyclo[3.2.1]octane derivatives beyond central nervous system (CNS) drug development?

Recent patents highlight anti-inflammatory (e.g., COX-2 inhibition) and anticancer applications. For instance, coupling the scaffold with pyrimidine or triazole moieties targets kinase signaling pathways . Additionally, bicyclic amines serve as bioisosteres for piperidines in protease inhibitors, improving metabolic stability .

How should researchers design experiments to evaluate the therapeutic potential of novel 3-azabicyclo[3.2.1]octane analogs?

  • In Vitro : Screen against target receptors (e.g., μ-opioid, γ-secretase) using radioligand binding or enzymatic assays. Include positive controls (e.g., morphine for analgesia) .
  • In Vivo : Use rodent models (e.g., tail-flick test for analgesia) with dose escalation (1–50 mg/kg) and monitor toxicity (e.g., rotarod test for motor impairment) .
  • ADMET : Assess plasma protein binding, hepatic microsomal stability, and CYP450 inhibition to prioritize lead compounds .

What computational tools are effective for predicting the reactivity and bioactivity of this compound derivatives?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., γ-secretase) to guide structural modifications .
  • DFT Calculations : Gaussian software predicts regioselectivity in electrophilic substitutions (e.g., iodination at C4 vs. C6 of pyrimidine) .
  • QSAR : Machine learning (e.g., Random Forest) correlates substituent electronic parameters (Hammett σ) with analgesic potency .

How can researchers mitigate challenges in scaling up 3-azabicyclo[3.2.1]octane synthesis from milligram to gram quantities?

  • Process Optimization : Replace hazardous reagents (e.g., LiAlH₄) with safer alternatives (NaBH₄ with CeCl₃ for reductions) .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclopropanation via Ti-mediated reactions) .
  • Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts and reduce reaction times .

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